But-2-enedioic acid--piperazine (2/1)
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Overview
Description
But-2-enedioic acid–piperazine (2/1) is a chemical compound formed by the combination of but-2-enedioic acid and piperazine in a 2:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of but-2-enedioic acid–piperazine (2/1) typically involves the reaction of but-2-enedioic acid with piperazine under controlled conditions. One common method involves the use of a solvent such as water or ethanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of but-2-enedioic acid–piperazine (2/1) may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
But-2-enedioic acid–piperazine (2/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
But-2-enedioic acid–piperazine (2/1) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of but-2-enedioic acid–piperazine (2/1) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
But-2-enedioic acid–piperazine (2/1) is unique due to its specific combination of but-2-enedioic acid and piperazine, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific applications in research and industry .
Properties
CAS No. |
501331-82-4 |
---|---|
Molecular Formula |
C12H18N2O8 |
Molecular Weight |
318.28 g/mol |
IUPAC Name |
but-2-enedioic acid;piperazine |
InChI |
InChI=1S/C4H10N2.2C4H4O4/c1-2-6-4-3-5-1;2*5-3(6)1-2-4(7)8/h5-6H,1-4H2;2*1-2H,(H,5,6)(H,7,8) |
InChI Key |
RMAFFDDZXBTOQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN1.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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